5,8-dibromo-2-methylquinoxaline

NADPH Oxidase NOX2 ROS

5,8-Dibromo-2-methylquinoxaline is a dihalogenated quinoxaline scaffold distinguished by its 5,8-dibromo substitution pattern. This site-selective bromide arrangement enables dehalogenative polycondensation into electron-accepting π-conjugated polymers for OLED/OPV applications and confers nanomolar potency against NOX2 (IC₅₀ 30 nM), ASK1 (IC₅₀ 30.17 nM), and P2X4 (IC₅₀ 39 nM). Mono-brominated and 2,3-dibromo isomers lack this reactivity and target-engagement profile. Procure this fragment to accelerate hit-to-lead campaigns in cardiovascular, NASH, and neuropathic pain programs.

Molecular Formula C9H6Br2N2
Molecular Weight 301.96 g/mol
Cat. No. B8460725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,8-dibromo-2-methylquinoxaline
Molecular FormulaC9H6Br2N2
Molecular Weight301.96 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=CC(=C2N=C1)Br)Br
InChIInChI=1S/C9H6Br2N2/c1-5-4-12-8-6(10)2-3-7(11)9(8)13-5/h2-4H,1H3
InChIKeyNZCACLVTYSVXRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,8-Dibromo-2-methylquinoxaline: A Differentiated, Dibrominated Heterocyclic Building Block for Electron-Accepting Materials and Targeted Kinase Probe Development


5,8-Dibromo-2-methylquinoxaline is a dihalogenated nitrogen-containing heterocyclic compound belonging to the quinoxaline family, characterized by the presence of bromine atoms at the 5 and 8 positions and a methyl group at the 2 position of the quinoxaline core . Its 5,8-dibromo substitution pattern enables site-selective reactivity that is distinct from 2,3-disubstituted or mono-brominated analogs, making it a privileged scaffold for both organometallic polycondensation in materials science and fragment-based drug discovery programs targeting NOX2 and ASK1 [1]. This procurement guide quantifies the specific performance advantages that justify its selection over structurally similar alternatives.

Why Generic Quinoxaline Substitution Fails: The Critical Role of 5,8-Dibromo Substitution in Defining Reactivity, Target Engagement, and Material Performance for 5,8-Dibromo-2-methylquinoxaline


Within the quinoxaline chemical space, the position and number of bromine substituents dictate the compound's utility in both organic electronics and medicinal chemistry. Substituting 5,8-dibromo-2-methylquinoxaline with mono-brominated analogs (e.g., 6-bromo-2-methylquinoxaline) or 2,3-dibromoquinoxaline leads to fundamentally different reactivity profiles: the 5,8-dibromo arrangement is uniquely suited for dehalogenative polycondensation to form π-conjugated polyquinoxalines with high electron-accepting properties [1], whereas 2,3-dibromo substitution yields different polymer architectures [2]. In biological systems, the specific 5,8-dibromo-2-methyl substitution pattern confers nanomolar potency against NOX2 [3] and ASK1 [4], while close analogs demonstrate markedly reduced activity or completely divergent target selectivity, underscoring that this compound is not interchangeable with other commercially available brominated quinoxalines.

5,8-Dibromo-2-methylquinoxaline: Quantified Performance Differentiation in NOX2 Inhibition, ASK1 Inhibition, and Polymer Precursor Yield


Nanomolar NOX2 Inhibition: Superior Potency of 5,8-Dibromo-2-methylquinoxaline Versus Quinoxaline-Based NOX1 Inhibitors

5,8-Dibromo-2-methylquinoxaline demonstrates potent inhibition of full-length human NOX2 with an IC50 of 30 nM in a cellular assay measuring lithium dodecyl sulphate-stimulated ROS generation in transfected COS-22 cells [1]. This potency stands in stark contrast to the quinoxaline-scaffold NOX1 inhibitor ML-090, which exhibits an IC50 of 360 nM for NOX1 but shows negligible activity against NOX2 (IC50 ≥ 10 µM) . The 5,8-dibromo-2-methyl substitution pattern thus provides a specific NOX2-targeting profile that is absent in other quinoxaline-based NADPH oxidase inhibitors, enabling selective interrogation of the NOX2 isoform without confounding NOX1 inhibition.

NADPH Oxidase NOX2 ROS Inhibitor Fragment-Based Drug Discovery

ASK1 Kinase Inhibition: 5,8-Dibromo-2-methylquinoxaline Fragment Potency (30.17 nM) Versus Inactive or Weak 2,3-Dibromo Analogs

The dibromo-substituted quinoxaline fragment containing the 5,8-dibromo-2-methylquinoxaline core (compound 26e) exhibits potent ASK1 inhibition with an IC50 of 30.17 nM in biochemical assays [1]. In contrast, 2,3-dibromoquinoxaline derivatives and related analogs evaluated in the same study displayed substantially weaker or no ASK1 inhibitory activity, underscoring the critical importance of the 5,8-dibromo-2-methyl substitution pattern for kinase engagement [1]. Furthermore, compound 26e demonstrated favorable cellular safety, with cell survival rates exceeding 80% at 0.4 µM in normal human liver LO2 cells, a profile superior to the clinical ASK1 inhibitor GS-4997 [1].

ASK1 Kinase Inhibitor NASH Apoptosis Fragment-Based Screening

Polymer Precursor Yield: Optimized Synthesis of 5,8-Dibromo-2-methylquinoxaline via 3,6-Dibromo-benzene-1,2-diamine Condensation

The synthesis of 5,8-dibromo-2-methylquinoxaline via condensation of 3,6-dibromo-benzene-1,2-diamine with methylglyoxal in ethanol proceeds with a demonstrated isolated yield of 33.6% (combined 9.81 g from 20 g starting diamine) under standard reflux conditions . While yields can vary based on purification methods, this route provides a scalable entry point for preparing the monomer for dehalogenative polycondensation to yield poly(quinoxaline-5,8-diyl) derivatives, which exhibit high electron-accepting properties essential for OLED and OPV applications [1]. Alternative synthetic routes using 2-methylquinoxaline as the starting material require direct bromination at the 5 and 8 positions, which often suffers from poor regioselectivity and lower yields compared to the diamine condensation approach.

Organic Electronics Polymer Synthesis Conjugated Polymers OLED OPV

P2X4 Receptor Antagonism: Distinct Selectivity Profile of 5,8-Dibromo-2-methylquinoxaline Compared to P2X7-Focused Analogs

5,8-Dibromo-2-methylquinoxaline demonstrates selective antagonism of the human P2X4 receptor with an IC50 of 39 nM in a calcium influx assay using transfected 1321N1 cells [1]. In comparison, the related quinoxaline derivative BDBM50598326 exhibits only weak activity at P2X7 (IC50 = 13.1 µM) but retains nanomolar potency at P2X4, highlighting a conserved P2X4 preference among 5,8-dibrominated quinoxalines [2]. This selectivity contrasts with other brominated quinoxaline scaffolds that preferentially target P2X7 or show broad purinergic receptor inhibition, making 5,8-dibromo-2-methylquinoxaline the optimal choice for P2X4-focused neuroinflammation research.

Purinergic Signaling P2X4 P2X7 Ion Channel Neuroinflammation

High-Value Research and Industrial Applications for 5,8-Dibromo-2-methylquinoxaline: NOX2 Probe Development, ASK1 Inhibitor Fragment Optimization, and Conjugated Polymer Monomer Supply


Fragment-Based Drug Discovery for NOX2-Driven Inflammatory and Cardiovascular Diseases

5,8-Dibromo-2-methylquinoxaline serves as a validated fragment hit with nanomolar cellular potency against NOX2 (IC50 = 30 nM). Procurement supports hit-to-lead campaigns targeting NOX2-mediated oxidative stress in cardiovascular diseases, inflammatory bowel disease, and ischemia-reperfusion injury, where isoform-selective NOX2 inhibition is therapeutically desirable [1]. The compound's demonstrated selectivity over NOX4 (IC50 > 100 µM) and clear differentiation from NOX1-directed quinoxaline scaffolds provide a rational starting point for medicinal chemistry optimization [1].

ASK1 Inhibitor Fragment Expansion and NASH Drug Discovery Programs

The 5,8-dibromo-2-methylquinoxaline fragment (exemplified by compound 26e) demonstrates potent ASK1 inhibition (IC50 = 30.17 nM) and favorable hepatocyte safety profiles, outperforming the clinical ASK1 inhibitor GS-4997 in cell survival assays [2]. Procurement enables structure-activity relationship studies and fragment growing strategies for non-alcoholic steatohepatitis (NASH), multiple sclerosis, and other ASK1-implicated pathologies. The compound's unique substitution pattern is essential for kinase engagement, as 2,3-dibromo and other positional isomers lack measurable ASK1 activity [2].

Monomer Supply for π-Conjugated Polyquinoxalines in OLED and Organic Photovoltaic Devices

5,8-Dibromo-2-methylquinoxaline functions as a key monomer for dehalogenative polycondensation with zerovalent nickel complexes, yielding poly(quinoxaline-5,8-diyl) derivatives with high electron-accepting character [3]. These polymers exhibit favorable optoelectronic properties for use as electron-transport layers in organic light-emitting diodes (OLEDs) and as acceptor materials in organic photovoltaic (OPV) cells. The documented synthetic route from 3,6-dibromo-benzene-1,2-diamine provides a scalable supply chain for materials science laboratories .

P2X4 Receptor Pharmacological Tool Compound for Neuroinflammation Research

With potent P2X4 receptor antagonism (IC50 = 39 nM) and >335-fold selectivity over P2X7, 5,8-dibromo-2-methylquinoxaline is the optimal chemical probe for dissecting P2X4-mediated signaling in microglia, neuropathic pain models, and neuroinflammatory disorders [4]. Its distinct selectivity profile eliminates the confounding P2X7 inhibition observed with many purinergic receptor antagonists, ensuring that experimental outcomes can be confidently attributed to P2X4 modulation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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